OBP-801 -

OBP-801

Catalog Number: EVT-255966
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
OBP-801 is an inhibitor of histone deacetylase (HDAC) enzymes, with potential antineoplastic activity. Upon administration, OBP-801 inhibits the activity of HDACs; this results in an accumulation of highly acetylated chromatin histones, the induction of chromatin remodeling and an altered pattern of gene expression. This leads to selective transcription of tumor suppressor genes, tumor suppressor protein-mediated inhibition of tumor cell division and induction of tumor cell apoptosis. This may inhibit proliferation of susceptible tumor cells.
Source and Classification

OBP-801 is developed by Oncolys BioPharma, a biotechnology company based in Japan. It is classified as a histone deacetylase inhibitor (HDAC inhibitor) and is noted for its pluripotent epigenetic regulatory properties. The compound has been shown to have a much lower effective concentration compared to traditional HDAC inhibitors like suberoylanilide hydroxamic acid, valproic acid, and trichostatin A, making it a promising candidate for therapeutic applications in oncology and regenerative medicine.

Synthesis Analysis

The synthesis of OBP-801 involves several chemical processes typical for the production of small-molecule inhibitors. While specific synthetic pathways are proprietary, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through various organic reactions.
  2. Reactions: Key reactions likely include acylation, alkylation, and possibly cyclization steps to construct the core structure of OBP-801.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

Technical details about the exact synthetic route remain confidential but are essential for large-scale production and quality control.

Molecular Structure Analysis

Data on Structure

  • Molecular Formula: Not explicitly stated but inferred from related compounds.
  • Molecular Weight: Typically around 300-400 g/mol for similar HDAC inhibitors.
  • Structural Features: Contains functional groups conducive to binding with the active sites of histone deacetylases.
Chemical Reactions Analysis

OBP-801 participates in several chemical reactions primarily through its interaction with histone deacetylases:

  1. Inhibition Mechanism: OBP-801 binds to the active site of histone deacetylases, preventing these enzymes from catalyzing the removal of acetyl groups from lysine residues on histones.
  2. Reversible Binding: The interaction is typically reversible, allowing for modulation of gene expression without permanent alteration to the target proteins.
  3. Cellular Effects: The inhibition leads to hyperacetylation of histones, resulting in an open chromatin structure that enhances gene transcription associated with apoptosis and cell cycle arrest.
Mechanism of Action

The mechanism of action of OBP-801 involves several key processes:

  1. Histone Modification: By inhibiting histone deacetylases, OBP-801 increases acetylation levels on histones, leading to a more relaxed chromatin configuration.
  2. Gene Expression Regulation: This modification promotes the expression of genes involved in apoptosis, cell cycle regulation, and differentiation.
  3. Synergistic Effects: Studies have indicated that OBP-801 can enhance the efficacy of other chemotherapeutic agents like eribulin in triple-negative breast cancer cell lines by modulating apoptotic pathways and cell cycle dynamics.
Physical and Chemical Properties Analysis

The physical and chemical properties of OBP-801 contribute significantly to its biological activity:

Applications

OBP-801 has shown promise in various scientific applications:

  1. Cancer Therapy: Its primary application lies in oncology as a therapeutic agent against various cancers including rhabdoid tumors and triple-negative breast cancer.
  2. Wound Healing: In models of glaucoma filtration surgery, OBP-801 has been investigated for its ability to inhibit fibrosis and promote healing by modulating extracellular matrix formation.
  3. Research Tool: As an HDAC inhibitor, it serves as a valuable tool in epigenetics research, helping elucidate the role of histone modifications in gene regulation.
Introduction to OBP-801 in Epigenetic Therapeutics

Epigenetic dysregulation is a hallmark of cancer, driving aberrant gene expression through mechanisms including histone deacetylation. Histone deacetylase inhibitors (HDACis) counteract this by restoring acetylation balance, reactivating silenced tumor suppressor genes. OBP-801 (Spiruchostatin A/YM-753) emerges as a potent Class I HDAC inhibitor with unique structural and mechanistic properties. This cyclic depsipeptide demonstrates exceptional preclinical efficacy across solid tumors and hematological malignancies by modulating epigenetic landscapes and key oncogenic pathways. Its distinct pharmacodynamic profile positions it as a promising candidate for targeted epigenetic therapy.

Discovery and Development of OBP-801 as a Novel HDAC Inhibitor

OBP-801 originated from Pseudomonas sp. Q71576, identified through a p21 promoter reporter screen designed to detect inducers of this critical cyclin-dependent kinase inhibitor [2] [9]. Early characterization revealed its unprecedented potency, with 50-fold greater HDAC inhibitory activity compared to vorinostat (SAHA) in biochemical assays [2] [9]. This natural product belongs to the FK228 (romidepsin) structural family but exhibits distinct activation kinetics and potency profiles.

  • Mechanism Identification: OBP-801 functions as a Class I HDAC-specific inhibitor, primarily targeting HDAC1 (Ki = 1.8 nM) [1] [9]. This inhibition induces hyperacetylation of histone H3 and H4, leading to chromatin relaxation and transcriptional reactivation of epigenetically silenced genes. Key reactivated targets include:
  • CDKN1A (p21/WAF1/Cip1): Inducing cell cycle arrest [9] [10].
  • PMAIP1 (NOXA): A pro-apoptotic Bcl-2 protein critical in rhabdoid tumor apoptosis [3].
  • TXNIP (VDUP1): A tumor suppressor involved in redox regulation and ASK1-dependent apoptosis [8].

  • Preclinical Efficacy: Robust antitumor activity was demonstrated in vitro and in vivo:

  • Apoptosis Induction: OBP-801 triggered caspase-dependent apoptosis in rhabdoid tumor cell lines by recruiting the SWI/SNF complex (BRG1/BAF155) and RNA polymerase II to the NOXA promoter, releasing its epigenetic silencing [3].
  • Synergistic Combinations: Significant synergy occurred with:
  • Amrubicin: In squamous cell lung carcinoma (SQCLC), OBP-801 upregulated TXNIP, while amrubicin increased ROS. This combination oxidized mitochondrial thioredoxin 2 (Trx2), dissociating it from ASK1 and activating the ASK1-p38/JNK apoptotic pathway [8].
  • Immune Checkpoint Inhibitors: OBP-801 upregulated the immunoproteasome subunit LMP2 (PSMB9), enhancing MHC class I antigen presentation in clear cell renal cell carcinoma (ccRCC). This potentiated the anti-tumor effects of anti-PD-1 antibodies by increasing tumor-infiltrating CD8+ T lymphocytes [7].
  • Broad Antiproliferative Effects: OBP-801 inhibited growth in diverse cancer models including lung cancer, renal cell carcinoma, and rhabdoid tumors at low nanomolar concentrations [3] [7] [8].

  • Clinical Translation: A Phase Ia dose-escalation trial (NCT02414516) evaluated OBP-801 (1.0, 2.0, 2.8 mg/m² IV weekly) in patients with advanced solid tumors. Pharmacokinetic analysis showed proportional exposure increases for OBP-801 and greater-than-proportional increases for its active metabolite OBP-801-SH, with no accumulation upon repeat dosing. Stable disease was observed in 37.5% of evaluable patients across dose cohorts [4].

Table 1: Comparative HDAC Inhibitory Potency of OBP-801

HDAC InhibitorPrimary HDAC TargetRelative Potency vs. OBP-801Key Structural Feature
OBP-801 (YM-753, Spiruchostatin A)Class I (HDAC1)Reference (1x)15-membered bicyclic depsipeptide, direct inhibitor
FK228 (Romidepsin)Class I~ Similar16-membered bicyclic depsipeptide, prodrug (requires reduction)
Vorinostat (SAHA)Pan-HDAC~ 50-fold less potentHydroxamic acid
Trichostatin A (TSA)Pan-HDACSignificantly less potentHydroxamic acid

Table 2: Key Preclinical Findings for OBP-801

Cancer ModelMechanistic InsightKey OutcomeCitation
Rhabdoid TumorsNOXA reactivation via histone acetylation & SWI/SNF recruitment at promoterCaspase-dependent apoptosis; significant tumor growth inhibition in vivo [3]
Squamous Cell Lung Carcinoma (SQCLC)TXNIP induction + ROS generation (Amrubicin) → Mitochondrial ASK1 activationSynergistic apoptosis; potent tumor suppression in vivo [8]
Clear Cell Renal Cell Carcinoma (ccRCC)LMP2 upregulation → Enhanced MHC Class I presentationSynergy with anti-PD-1; increased tumor-infiltrating CD8+ T cells [7]
Glaucoma Filtration Surgery (Rabbit Model)Suppression of TGF-β3, MMP-2, TIMPs, LOX, COL1A, α-SMAReduced fibrosis and collagen deposition; sustained intraocular pressure reduction [6]

Classification Within the Cyclic Depsipeptide Family and Structural Analogues

OBP-801 is classified within the bicyclic depsipeptide family of natural product HDAC inhibitors, sharing core structural motifs with FK228 (romidepsin) and FR235222. Its chemical structure (C₂₀H₃₁N₃O₆S₂; molecular weight 473.6 g/mol) features a 15-membered macrocyclic ring incorporating unique structural elements essential for its potent biological activity [1] [9].

  • Core Structural Features:
  • Depsipeptide Backbone: Alternating ester and amide linkages within the macrocycle.
  • (3S,4R)-Statine: A non-proteinogenic amino acid contributing to conformational stability.
  • D-Cysteine and D-Alanine: D-amino acids enhancing proteolytic resistance.
  • (3R,4E)-3-Hydroxy-7-mercapto-4-heptenoic Acid: Provides a key thiol group.
  • Disulfide Bond: Intramolecular bridge between the D-Cysteine thiol and the heptenoic acid thiol, stabilizing the bicyclic structure [1] [2] [9].

  • Comparison to FK228 (Romidepsin): While structurally analogous, critical distinctions exist:

  • Ring Size: OBP-801 possesses a 15-membered ring compared to FK228's 16-membered ring.
  • Activation Mechanism: OBP-801 acts as a direct inhibitor of HDAC. In contrast, FK228 is a prodrug requiring intracellular reduction of its disulfide bond to release the active dithiol species capable of chelating the zinc ion in the HDAC catalytic pocket [2] [9]. This fundamental difference potentially contributes to OBP-801's rapid onset of action.
  • Functional Groups: Variations exist in the side chains and stereochemistry of the statine unit and the unsaturated acid moiety, influencing target affinity and pharmacokinetics.

  • Structure-Activity Relationship (SAR):

  • The disulfide bond and the free thiols exposed upon its reduction (in the case of FK228) or the spatial positioning of the thiols (in OBP-801) are essential for zinc ion chelation within the HDAC active site.
  • The hydrophobic side chains (e.g., from statine) mediate crucial interactions with residues lining the hydrophobic channel near the HDAC catalytic pocket.
  • The overall macrocyclic conformation is vital for high-affinity binding. The 15-membered ring in OBP-801 provides optimal spatial orientation of the zinc-binding group (thiol/thiolate) and the surface-binding cap group [9] [10].

  • Biosynthesis: The Spiruchostatin A biosynthetic gene cluster (spi) was identified in Pseudomonas sp. Q71576. This cluster includes non-ribosomal peptide synthetase (NRPS) genes and a pathway-specific transcriptional regulator. Comparative analysis with the dep cluster from Chromobacterium violaceum highlights similarities in depsipeptide assembly but differences in regulatory mechanisms [2] [9].

Table 3: Structural Comparison of Cyclic Depsipeptide HDAC Inhibitors

FeatureOBP-801 (Spiruchostatin A)FK228 (Romidepsin)FR235222
Molecular FormulaC₂₀H₃₁N₃O₆S₂C₂₄H₃₆N₄O₆S₂C₂₅H₄₁N₅O₇
Molecular Weight473.6 g/mol540.7 g/mol531.6 g/mol
Macrocycle Size15-membered16-membered16-membered
Key Zinc-Binding GroupDisulfide / Thiol (Direct)Disulfide (Prodrug; reduced to dithiol)Hydroxamate
HDAC Class SpecificityClass I (HDAC1)Class IClass I
Requires Activation (Prodrug)NoYesNo
Natural SourcePseudomonas sp.Chromobacterium violaceumAcremonium sp.

Figure 1: Molecular Structure of OBP-801 (YM-753/Spiruchostatin A)

(3S,4R)-Statine --- D-Alanine  |                  |  |--- Disulfide Bridge --- (3R,4E)-3-Hydroxy-7-mercapto-4-heptenoic Acid  |  D-Cysteine  
  • Epigenetic Plasticity: Beyond histone modification, OBP-801 influences acetylation of non-histone proteins (e.g., transcription factors, chaperones) and modulates other acyl modifications (e.g., crotonylation), expanding its epigenetic impact beyond classical histone marks [10]. Its ability to simultaneously reactivate multiple silenced tumor suppressors (p21, NOXA, TXNIP) exemplifies its "pluripotent epigenetic regulator" capability [6] [10].

Properties

Product Name

OBP-801

Synonyms

OBP-801; OBP 801; OBP801.;unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.